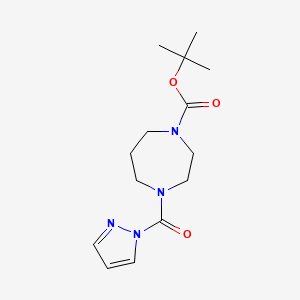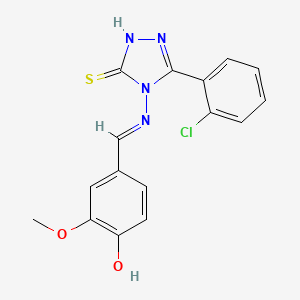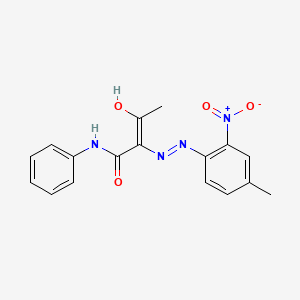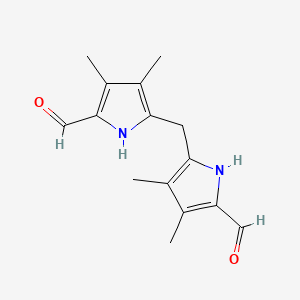![molecular formula C11H9IN2O B12051575 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 61938-66-7](/img/structure/B12051575.png)
7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the class of quinazolinones. This compound is characterized by the presence of an iodine atom at the 7th position and a fused pyrroloquinazoline ring system. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-cyanamides and aldehydes in a metal-free sequential decarbonylative annulation reaction . This reaction is carried out under mild conditions and provides a straightforward route to the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The iodine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which can have different biological activities and properties.
科学研究应用
Biology: This compound has shown promise in biological studies, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinazolinone ring .
相似化合物的比较
Similar Compounds
2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: Lacks the iodine atom at the 7th position.
7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: Contains a chlorine atom instead of iodine.
7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: Contains a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom at the 7th position in 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one imparts unique chemical and biological properties. Iodine is a larger halogen compared to chlorine and bromine, which can influence the compound’s reactivity and interaction with biological targets. This makes this compound a valuable compound for further research and development.
属性
CAS 编号 |
61938-66-7 |
|---|---|
分子式 |
C11H9IN2O |
分子量 |
312.11 g/mol |
IUPAC 名称 |
7-iodo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H9IN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2 |
InChI 键 |
DMOZYSZRNOWILX-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=NC3=C(C=C(C=C3)I)C(=O)N2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051503.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B12051508.png)


![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B12051519.png)

![Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate](/img/structure/B12051533.png)
![N-(3,4-Difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12051541.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12051547.png)



